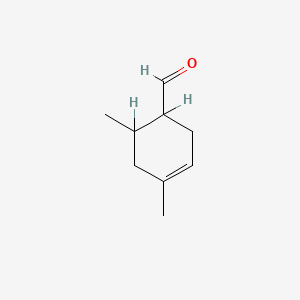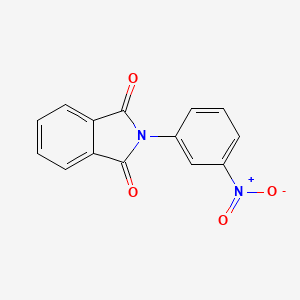
2-Phenyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
2-Phenyl-1,3-dioxane-4,6-dione is an organic compound . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .
Synthesis Analysis
Several kinds of 1,3-dioxane-4,6-diones have been synthesized from malonic acid and ketones using boric acid as a catalyst . The present method does not involve any hazardous organic solvents, it gives some notable advantages such as mild reaction conditions, short reaction time, less catalyst dosage, and high yields .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-dioxane-4,6-dione is characterized by a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Chemical Reactions Analysis
The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen .Physical And Chemical Properties Analysis
2-Phenyl-1,3-dioxane-4,6-dione is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Phenyl-1,3-dioxane-4,6-dione is explored in various synthetic pathways. For instance, Saidi, Shaterian, and Sheibani (2000) describe a general procedure for synthesizing 5-phenyl-1,3-dioxane-4,6-dione derivatives. This process involves cycloaddition and transformation to produce the final products, showcasing the molecule's utility in synthetic chemistry due to its rigid cyclic structure and ease of hydrolysis (Saidi, Shaterian, & Sheibani, 2000).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of 2-Phenyl-1,3-dioxane-4,6-dione derivatives have been a subject of study. Coppernolle et al. (2010) analyzed the structures of two 5-R derivatives of this compound. They found that the dioxanedione ring typically adopts a boat conformation, which is significant for understanding the chemical behavior and potential applications of these molecules (Coppernolle et al., 2010).
Application in Organic Chemistry
In organic chemistry, 2-Phenyl-1,3-dioxane-4,6-dione finds use in various reactions and transformations. Lin, Xu, and Liao (2013) reported the solvent-free synthesis of 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones, highlighting its role in green chemistry due to the avoidance of toxic catalysts and solvents (Lin, Xu, & Liao, 2013).
Role in Polymerization and Material Science
The compound is also relevant in material science, particularly in the field of polymerization. For example, Pounder and Dove (2010) explored its use in the ring-opening polymerization of cyclic esters derived from l-malic acid. This research underscores its potential in developing new polymeric materials (Pounder & Dove, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDGWTZFJKFKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(OC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359038 | |
| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-dioxane-4,6-dione | |
CAS RN |
3709-16-8 | |
| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



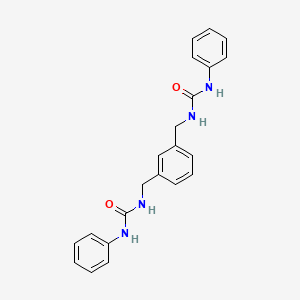
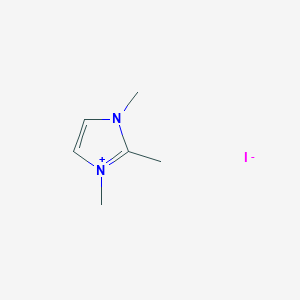
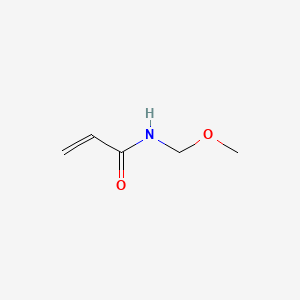
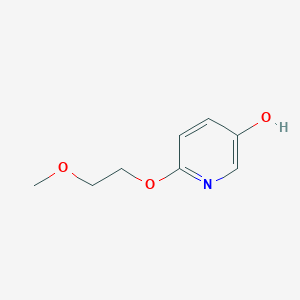
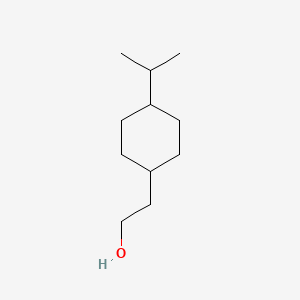
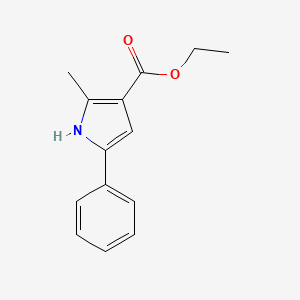


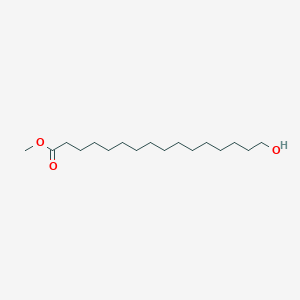

![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)
